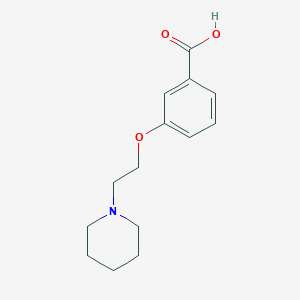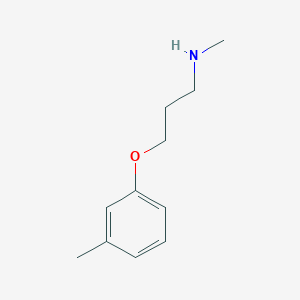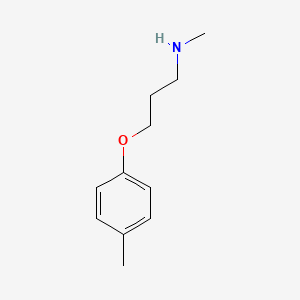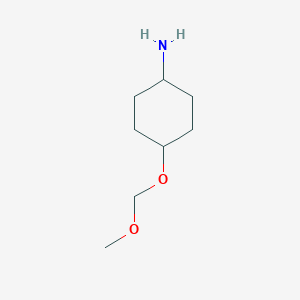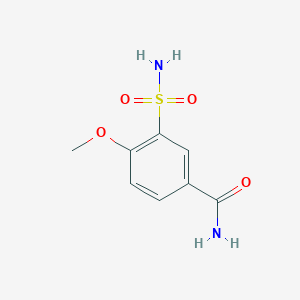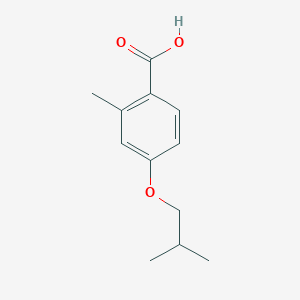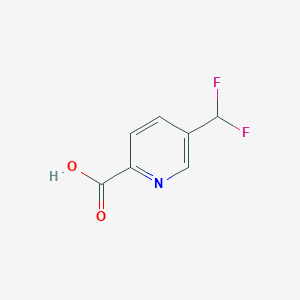
5-(Difluoromethyl)pyridine-2-carboxylic acid
Descripción general
Descripción
5-(Difluoromethyl)pyridine-2-carboxylic acid is a chemical compound used in pharmaceutical testing . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
Molecular Structure Analysis
The molecular weight of 5-(Difluoromethyl)pyridine-2-carboxylic acid is 173.12 . Its IUPAC name is 5-(difluoromethyl)-2-pyridinecarboxylic acid . The InChI code is 1S/C7H5F2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6H,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Difluoromethyl)pyridine-2-carboxylic acid include a molecular weight of 173.12 . The storage temperature is ambient . Further specific physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding
5-(Difluoromethyl)pyridine-2-carboxylic acid's derivatives, such as 5-(trifluoromethyl)picolinic acid monohydrate, display interesting crystal structures. These structures form water-bridged hydrogen-bonding dimers and two-dimensional sheets through intermolecular hydrogen bonding, involving pyridine nitrogen atoms and carbonyl oxygen. The presence of trifluoromethyl groups contributes to the three-dimensional packing through F⋯F and C—H⋯F contacts (Ye & Tanski, 2020).
Catalysis in Organic Synthesis
5-(Difluoromethyl)pyridine-2-carboxylic acid and its analogs play a role in catalytic processes. For instance, Rh(III)-catalyzed decarboxylative coupling utilizes α,β-unsaturated carboxylic acids, resulting in the formation of substituted pyridines. This process involves the use of carboxylic acids as traceless activating groups, highlighting the potential of these compounds in organic synthesis (Neely & Rovis, 2014).
Coordination Polymers
Organic Synthesis
5-(Difluoromethyl)pyridine-2-carboxylic acid and its isomers also play a significant role in the logistic flexibility of preparing various halopyridinecarboxylic acids, which are key intermediates in organic synthesis (Cottet & Schlosser, 2004).
Extraction and Recovery
In the field of chemical engineering, pyridine-2-carboxylic acid (a similar compound) is used in reactive extraction processes, especially in the recovery of carboxylic acids from dilute aqueous solutions like fermentation broth. This demonstrates the potential of pyridine carboxylic acids in separation and purification processes (Datta & Kumar, 2014).
Safety And Hazards
The safety information for 5-(Difluoromethyl)pyridine-2-carboxylic acid includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-(difluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLFNFRBDNMKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)pyridine-2-carboxylic acid | |
CAS RN |
859538-41-3 | |
| Record name | 5-(difluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)
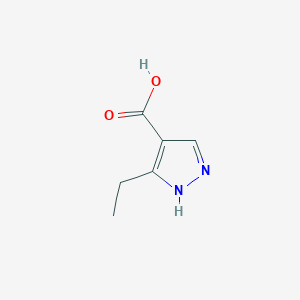
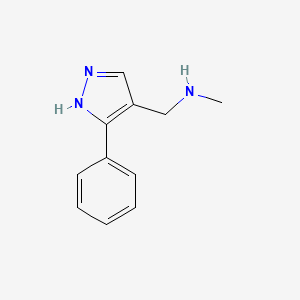
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
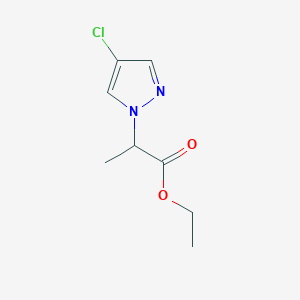
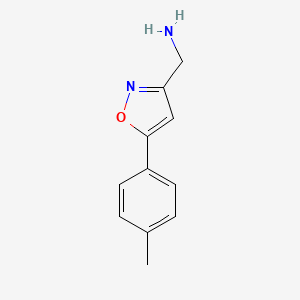
![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)
